molecular formula C11H15N3S B5651733 5-Phenethyl-1,3,5-triazinane-2-thione

5-Phenethyl-1,3,5-triazinane-2-thione

Cat. No.: B5651733
M. Wt: 221.32 g/mol
InChI Key: DERVQHYGLXXOOB-UHFFFAOYSA-N
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Description

5-Phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazinanes It contains a triazinane ring with a phenethyl group attached to the nitrogen atom at the 5-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethyl-1,3,5-triazinane-2-thione can be achieved through several methods. One common approach involves the reaction of 1,3,5-triazinane with phenethyl isothiocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenethyl-1,3,5-triazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenethyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Contains allyl groups instead of a phenethyl group.

    1,3,5-Triallylisocyanurate: Similar triazinane structure with different substituents.

    1,3,5-Tris-2′-propenylisocyanuric acid: Another triazinane derivative with propenyl groups

Uniqueness

5-Phenethyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group and thione functionality makes it a versatile compound for various applications, distinguishing it from other triazinane derivatives .

Properties

IUPAC Name

5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c15-11-12-8-14(9-13-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERVQHYGLXXOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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